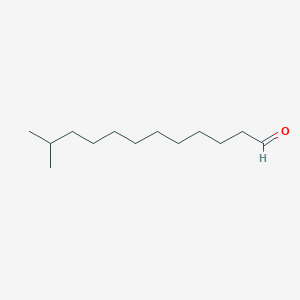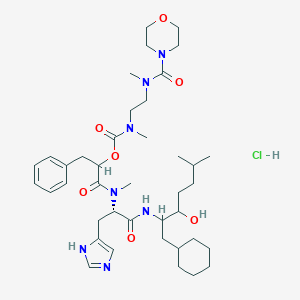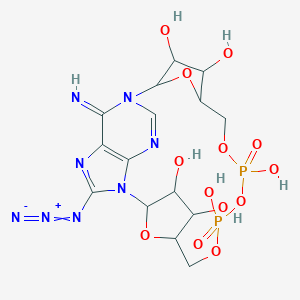
8-叠氮基环腺苷二磷酸核糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Azido-cyclic Adenosine Diphosphate-ribose is a synthetic analog of cyclic Adenosine Diphosphate-ribose, a naturally occurring metabolite of Nicotinamide Adenine Dinucleotide (NAD+). This compound is notable for its role as a photoaffinity label, which allows researchers to study the binding sites of cyclic Adenosine Diphosphate-ribose in various biological systems .
科学研究应用
8-Azido-cyclic Adenosine Diphosphate-ribose has several important applications in scientific research:
Biochemistry: It is used to study the binding sites of cyclic Adenosine Diphosphate-ribose in various proteins and enzymes.
Pharmacology: It serves as a tool to explore the mechanisms of action of drugs that target cyclic Adenosine Diphosphate-ribose pathways.
Molecular Biology: The compound is employed in photoaffinity labeling experiments to identify and characterize protein interactions.
作用机制
Target of Action
The primary target of 8-Azido-cyclic adenosine diphosphate ribose (8N3-cADPR) is the cyclic ADP-ribose (cADPR) binding sites in sea urchin egg homogenates . cADPR is a naturally-occurring metabolite of NAD+ that is as effective as inositol trisphosphate in mobilizing intracellular Ca2+ .
Mode of Action
8N3-cADPR acts as an antagonist of cADPR . The presence of a hydrophobic group in position 8 enhances the antagonist activity of the analogue .
Biochemical Pathways
8N3-cADPR affects the biochemical pathways involving cADPR. cADPR is a key player in the mobilization of intracellular Ca2+, which is a critical process in various cellular functions .
Pharmacokinetics
As a lyophilized powder , it can be assumed that its bioavailability would depend on the method of administration.
Result of Action
The result of 8N3-cADPR’s action is the inhibition of Ca2+ release from egg microsomes . This suggests that it could potentially regulate processes dependent on intracellular Ca2+ mobilization.
准备方法
The synthesis of 8-Azido-cyclic Adenosine Diphosphate-ribose involves several steps. One common method includes the introduction of an azido group at the 8-position of the adenine ring. This is typically achieved through a series of chemical reactions starting from cyclic Adenosine Diphosphate-ribose. The process involves the use of reagents such as sodium azide and various catalysts under controlled conditions .
化学反应分析
8-Azido-cyclic Adenosine Diphosphate-ribose undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other derivatives.
Common reagents used in these reactions include sodium azide, various solvents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
相似化合物的比较
8-Azido-cyclic Adenosine Diphosphate-ribose is unique due to its azido group, which allows for photoaffinity labeling. Similar compounds include:
8-Bromo-cyclic Adenosine Diphosphate-ribose: Another analog used to study cyclic Adenosine Diphosphate-ribose pathways, but it lacks the photoaffinity labeling capability.
Cyclic Adenosine Diphosphate-ribose: The naturally occurring form, which plays a crucial role in calcium signaling but does not have the same research applications as its azido analog.
属性
IUPAC Name |
18-azido-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N8O13P2/c16-11-6-12-18-3-22(11)13-9(26)7(24)4(34-13)1-32-37(28,29)36-38(30,31)33-2-5-8(25)10(27)14(35-5)23(12)15(19-6)20-21-17/h3-5,7-10,13-14,16,24-27H,1-2H2,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHUHBAMNOPLCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(C3=N)N=C(N4C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)N=[N+]=[N-])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N8O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150424-94-5 |
Source


|
| Record name | 8-Azido-cyclic adenosine diphosphate ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150424945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
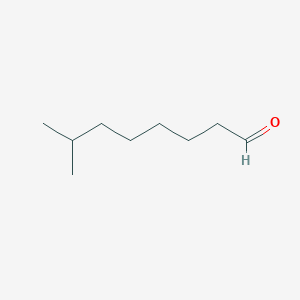
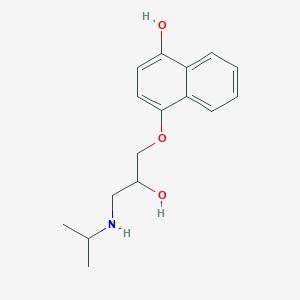


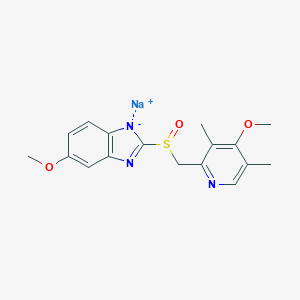
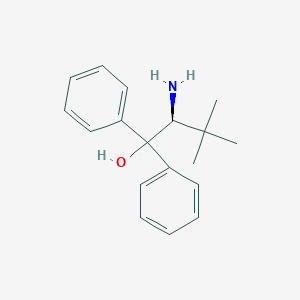

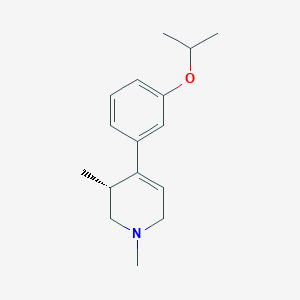
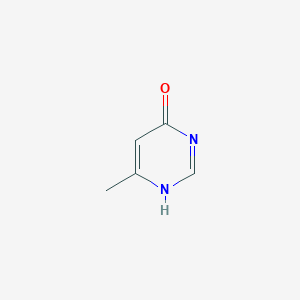
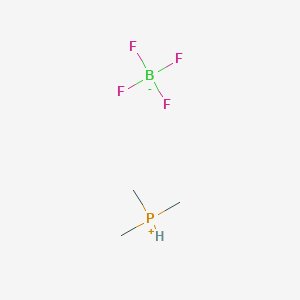
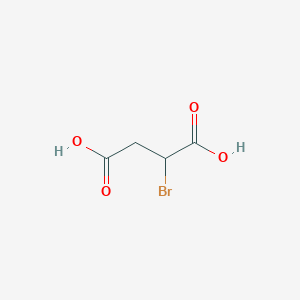
![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)
